3,5-Dichloro-4-formylphenyl acetate
Description
Significance of Aryl Acetates and Halogenated Aromatic Aldehydes in Modern Organic Synthesis
Aryl acetates and halogenated aromatic aldehydes are fundamental building blocks in the world of organic chemistry, each contributing significantly to the synthesis of complex molecules with diverse applications. Aryl acetates are valued as key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govroyalsocietypublishing.org They are often employed in cross-coupling reactions and as protecting groups for phenols. pressbooks.pub The development of new methods for the synthesis of aryl acetates continues to be an active area of research. scirp.org
Halogenated aromatic aldehydes are also of great importance, serving as versatile precursors in the synthesis of a wide array of organic compounds, including dyes, insecticides, herbicides, and pharmaceuticals. nih.govguidechem.com The halogen and aldehyde functionalities provide handles for a multitude of chemical transformations. The aldehyde group, for instance, can undergo a variety of reactions such as oxidation, reduction, and condensation. numberanalytics.com The presence of halogen atoms on the aromatic ring can influence the reactivity of the aldehyde group and provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. msu.edu
Structural Characteristics of 3,5-Dichloro-4-formylphenyl Acetate (B1210297) and its Unique Reactivity Profile
The structure of 3,5-Dichloro-4-formylphenyl acetate is characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 5, a formyl group (CHO) at position 4, and an acetate group (O-C(O)CH₃) at position 1. This specific arrangement of functional groups is expected to give rise to a unique reactivity profile.
The two chlorine atoms, being electron-withdrawing groups, are anticipated to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org Conversely, they can activate the ring towards nucleophilic aromatic substitution. The formyl group is a meta-directing deactivator in electrophilic aromatic substitution. numberanalytics.com The interplay of the directing effects of the chloro and formyl groups would create a complex reactivity pattern for any further substitution on the ring.
The aldehyde functionality itself is a site for numerous reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or participate in condensation reactions to form larger molecules. researchgate.net The acetate group is a good leaving group, and its hydrolysis would yield the corresponding phenol (B47542), 3,5-dichloro-4-hydroxybenzaldehyde (B186874).
Historical Development and Initial Academic Interest in Dichlorophenyl Acetate and Formylphenyl Motifs
The historical development of dichlorophenyl acetates and formylphenyl motifs is not tied to a single timeline but rather to the broader progress of organic chemistry. The study of halogenated phenols and their derivatives gained momentum with the development of chlorination and other halogenation techniques in the 19th and 20th centuries. The formylation of aromatic compounds, a key step in creating formylphenyl motifs, was significantly advanced by reactions such as the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions.
Interest in dichlorinated compounds grew significantly with the discovery and use of pesticides like DDT (dichloro-diphenyl-trichloroethane) in the mid-20th century. While not directly related to this compound, this period saw a surge in research into the synthesis and properties of chlorinated aromatic compounds. Similarly, the importance of benzaldehyde (B42025) and its derivatives as flavoring agents and synthetic intermediates has ensured continuous academic and industrial interest in formylphenyl motifs for over a century. google.com The synthesis of m-hydroxybenzaldehyde, a related isomer, has been documented in Organic Syntheses, highlighting the long-standing importance of such compounds. orgsyn.org
Current Research Landscape and Identification of Key Research Gaps Pertaining to the Compound
A review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent motifs, dichlorophenyl and formylphenyl acetates, are well-represented in chemical literature, dedicated studies on this particular molecule are scarce.
The precursor, 3,5-dichloro-4-hydroxybenzaldehyde, is a known compound with established synthesis routes. biosynth.com However, its subsequent acetylation to this compound is not extensively documented. This lack of focused research presents an opportunity for further investigation.
Key research gaps include:
Detailed Synthesis and Optimization: The development of an efficient and optimized synthetic protocol for this compound.
Comprehensive Spectroscopic and Structural Analysis: A thorough characterization of the compound using modern analytical techniques to confirm its structure and properties.
Exploration of Reactivity: A systematic study of its reactivity, particularly in reactions involving the aldehyde and acetate groups, as well as the chlorinated aromatic ring.
Investigation of Potential Applications: An exploration of its potential use as an intermediate in the synthesis of novel bioactive molecules or functional materials.
The unique combination of functional groups suggests that this compound could be a valuable, yet underexplored, building block in organic synthesis.
Data Tables
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.9 (s, 2H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 190 (C=O, aldehyde), 168 (C=O, ester), 150 (C-O), 138 (C-CHO), 135 (C-Cl), 130 (C-H), 21 (CH₃) |
| IR (cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1770 (C=O, ester), ~1700 (C=O, aldehyde), ~1550, 1470 (C=C, aromatic) |
| Mass Spectrometry (m/z) | Molecular Ion Peak corresponding to C₉H₆Cl₂O₃ |
Note: The data in this table are predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. rsc.orglibretexts.orgjcsp.org.pk Experimental verification is required.
Properties
IUPAC Name |
(3,5-dichloro-4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-5(13)14-6-2-8(10)7(4-12)9(11)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYIYIOLZRIQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273243 | |
| Record name | Benzaldehyde, 4-(acetyloxy)-2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582770-02-2 | |
| Record name | Benzaldehyde, 4-(acetyloxy)-2,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(acetyloxy)-2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dichloro 4 Formylphenyl Acetate
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis of 3,5-dichloro-4-formylphenyl acetate (B1210297) reveals two primary strategic disconnections. The most apparent disconnection is at the ester linkage, suggesting a late-stage esterification of a phenolic precursor. This leads back to 3,5-dichloro-4-hydroxybenzaldehyde (B186874) and an acetylating agent.
A second approach involves disconnecting the formyl group. This retrosynthetic step points towards a formylation reaction on a pre-existing 3,5-dichlorophenyl acetate or a related dichlorinated phenyl acetate derivative. This strategy hinges on the regioselective introduction of the aldehyde functionality onto the aromatic ring.
A more fundamental, multi-step disconnection would involve the construction of the substituted benzene (B151609) ring from simpler dichlorobenzene precursors, followed by the sequential introduction of the hydroxyl/acetate and formyl groups. This approach offers flexibility but typically involves a longer synthetic sequence.
Conventional Laboratory Synthetic Approaches
Conventional laboratory syntheses of 3,5-dichloro-4-formylphenyl acetate primarily revolve around well-established organic reactions, namely esterification and formylation, or a stepwise assembly from basic starting materials.
Esterification Reactions Utilizing 3,5-Dichloro-4-hydroxybenzaldehyde Derivatives
The most direct and common method for the synthesis of this compound is the esterification of 3,5-dichloro-4-hydroxybenzaldehyde. sigmaaldrich.combldpharm.com This precursor is a commercially available solid. sigmaaldrich.com The reaction involves the acylation of the phenolic hydroxyl group.
Standard laboratory procedures for this transformation employ acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542) and facilitate nucleophilic attack.
Reaction with Acetic Anhydride: In a typical procedure, 3,5-dichloro-4-hydroxybenzaldehyde is dissolved in a suitable solvent, often a tertiary amine like pyridine (B92270) or triethylamine (B128534), which also acts as a catalyst and acid scavenger. Acetic anhydride is then added, and the mixture is stirred, sometimes with gentle heating, to drive the reaction to completion. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.
Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acylating agent. This reaction is generally faster and more exothermic than with acetic anhydride. It is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid byproduct.
The progress of the esterification can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through an aqueous workup to remove the excess reagents and byproducts, followed by purification, often by recrystallization.
Formylation Reactions of Halogenated Phenyl Acetates
An alternative synthetic route is the formylation of a halogenated phenyl acetate, such as 2,6-dichlorophenyl acetate. nih.gov This approach introduces the aldehyde group onto the pre-formed ester. However, the presence of two electron-withdrawing chlorine atoms deactivates the aromatic ring, making electrophilic substitution more challenging compared to electron-rich phenols. chemistrysteps.comwikipedia.org
Several formylation methods could theoretically be applied, though they would require forcing conditions and may lead to issues with regioselectivity.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring. chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com For a deactivated substrate like 2,6-dichlorophenyl acetate, this reaction would likely require high temperatures and may result in low yields. The formylation would be directed to the position para to the acetate group, which is the desired regiochemistry.
Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, typically phenols, using hexamethylenetetramine (HMTA). Its application to a less reactive substrate like a dichlorinated phenyl acetate is not well-documented and would likely be inefficient.
Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgscispace.com It is generally not applicable to phenyl acetates and would yield the ortho-aldehyde, which is not the desired isomer.
Given the challenges associated with the formylation of a deactivated ring, this route is generally less favored than the esterification of the corresponding aldehyde.
Stepwise Assembly from Simpler Precursors (e.g., Dichlorobenzene Derivatives)
A more elaborate, multi-step synthesis can be envisioned starting from a simple dichlorobenzene derivative, such as 1,3-dichlorobenzene (B1664543). This approach would involve the sequential introduction of the necessary functional groups.
A plausible, though lengthy, synthetic sequence could be:
Nitration: Nitration of 1,3-dichlorobenzene would introduce a nitro group, primarily at the 4-position due to the directing effects of the chlorine atoms.
Reduction: The nitro group can then be reduced to an amino group, yielding 3,5-dichloroaniline.
Diazotization and Hydrolysis: The amino group can be converted to a diazonium salt, which upon hydrolysis (e.g., by boiling in aqueous acid), would yield 3,5-dichlorophenol (B58162).
Formylation: The resulting 3,5-dichlorophenol could then be formylated. A suitable method would be a regioselective formylation that introduces the aldehyde group at the 4-position.
Acetylation: Finally, the phenolic hydroxyl group would be acetylated as described in section 2.2.1 to give the final product.
Advanced and Sustainable Synthetic Methodologies
Research into more efficient and environmentally benign synthetic methods is a constant endeavor in organic chemistry. For the synthesis of this compound, these efforts would focus on catalytic systems.
Catalytic Systems for Enhanced Efficiency and Selectivity
The development of catalytic systems for the key transformations in the synthesis of this compound could offer significant advantages in terms of reaction rates, yields, and waste reduction.
Catalytic Esterification: While base-catalyzed esterification is common, the use of solid acid catalysts or other heterogeneous catalysts could simplify product purification and allow for catalyst recycling. For instance, Fe3O4@SiO2-imid-PMAn has been shown to catalyze the acylation of aldehydes under solvent-free conditions. researchgate.net Although this is for a different transformation, it highlights the potential of magnetic nanoparticles as reusable catalysts in acylation reactions.
Catalytic Formylation: Direct C-H formylation using a catalyst and a benign formylating agent is a highly desirable but challenging transformation. Research in this area is ongoing. For example, a silver trifluoromethanesulfonate (B1224126) (AgOTf)-promoted direct and mild formylation of substituted benzenes using dichloromethyl methyl ether has been developed. researchgate.net Such a system might be adaptable for the formylation of a dichlorophenyl acetate. Palladium-catalyzed carbonylation reactions using aryl formates as CO surrogates represent another advanced approach, although this is more commonly used for the synthesis of esters and amides rather than direct formylation. orgsyn.org
The application of these advanced catalytic methodologies to the specific synthesis of this compound is not yet widely reported in the literature but represents a promising area for future research to develop more sustainable synthetic routes.
Continuous Flow Chemistry Techniques in Synthesis Scale-Up
The transition from laboratory-scale batch synthesis to industrial-scale production of fine chemicals like this compound presents numerous challenges, including reaction control, safety, and consistency. Continuous flow chemistry offers a robust solution to many of these issues, providing a safer, more efficient, and scalable manufacturing platform. fraunhofer.de
In a typical synthesis, this compound would be prepared via the acetylation of 3,5-dichloro-4-hydroxybenzaldehyde using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction, particularly if exothermic, benefits significantly from a continuous flow setup. A flow system typically involves pumping streams of the reactants through a T-piece mixer and into a temperature-controlled tube or plate reactor, often referred to as a plug flow reactor (PFR). acs.orgdoi.org
The primary advantages of this approach are superior heat and mass transfer due to the high surface-area-to-volume ratio of the microreactors. fraunhofer.de This allows for precise temperature control, minimizing the formation of thermal byproducts and ensuring high selectivity. For potentially hazardous or explosive reagents, such as acetyl nitrate (B79036) (used in analogous nitration reactions), flow chemistry is inherently safer because only a very small quantity of the material is reacting at any given moment, mitigating the risks associated with bulk reactions. acs.orgnih.gov
The scalability of a continuous flow process is straightforward. Instead of using larger, more difficult-to-manage reactors, production is increased by either extending the run time of the system or by "numbering-up," which involves running multiple reactors in parallel. fraunhofer.de This ensures that the optimized reaction conditions developed in the lab translate directly and reliably to production scale. A development of a telescoped continuous flow procedure, where multiple reaction steps are combined without isolating intermediates, further enhances efficiency. acs.org
Table 1: Comparison of Batch vs. Continuous Flow Processing for Acetylation
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Poor; potential for thermal runaway and hotspots. | Excellent; high surface-area-to-volume ratio allows precise temperature control. fraunhofer.de |
| Mass Transfer | Often limited by stirring speed; can lead to concentration gradients. | Superior; efficient mixing leads to improved reaction rates and consistency. |
| Safety | Higher risk, as all reagents are combined in one vessel. | Inherently safer; only small volumes of reactants are present at any time. acs.orgnih.gov |
| Scalability | Complex; often requires re-optimization of reaction conditions. | Simple; achieved by extending run time or numbering-up reactors. fraunhofer.de |
| Reproducibility | Can vary between batches. | High run-to-run and reactor-to-reactor reproducibility. fraunhofer.de |
| Process Control | Manual or semi-automated control. | High level of integration and automation is possible for remote operation. nih.gov |
Principles of Atom Economy and Green Chemistry in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.org A key metric in green chemistry is atom economy , a concept developed to measure the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. acs.org
The synthesis of this compound via the acetylation of 3,5-dichloro-4-hydroxybenzaldehyde with acetic anhydride provides a clear example for analyzing atom economy.
Reaction: C₇H₄Cl₂O₂ + (CH₃CO)₂O → C₉H₆Cl₂O₃ + CH₃COOH (3,5-dichloro-4-hydroxybenzaldehyde + Acetic Anhydride → this compound + Acetic Acid)
The ideal "green" procedure would involve using carboxylic acids and alcohols directly, as they are ubiquitous and less hazardous than anhydrides or acid chlorides. acs.org However, using acetic anhydride is a common and effective laboratory method. In this reaction, not all atoms from the acetic anhydride are incorporated into the final ester product; a molecule of acetic acid is formed as a byproduct.
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Dichloro-4-hydroxybenzaldehyde | C₇H₄Cl₂O₂ | 191.01 nih.gov | Reactant |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reactant |
| Total Mass of Reactants | 293.10 | ||
| This compound | C₉H₆Cl₂O₃ | 233.05 | Desired Product |
| Acetic Acid | C₂H₄O₂ | 60.05 | Byproduct |
| Total Mass of Products | 293.10 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 Atom Economy (%) = (233.05 / 293.10) x 100 = 79.51%
This calculation shows that while the chemical yield might be high, approximately 20.5% of the reactant mass is converted into the acetic acid byproduct, which is considered waste in the context of atom economy. youtube.com Other green chemistry principles applicable to this synthesis include the use of catalysts to promote the reaction under milder conditions and the selection of innocuous solvents to minimize environmental impact. organic-chemistry.orgacs.org For instance, using a reusable solid acid catalyst could be a greener alternative to soluble acids that are difficult to recover. nih.gov
Isolation and Purification Techniques for Research-Grade Material
Obtaining this compound in high purity is essential for its use as a research-grade material. The purification process typically begins after the reaction is complete and involves a series of steps to remove unreacted starting materials, catalysts, and byproducts. scienceready.com.augoogle.com
A standard work-up procedure for an acetylation reaction starts with quenching the reaction, often by adding water. The product is then typically isolated via liquid-liquid extraction. researchgate.net The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and a weak base, such as an aqueous sodium bicarbonate solution. researchgate.netfrontiersin.org The basic wash serves to neutralize and remove the acidic byproduct (acetic acid) and any unreacted phenolic starting material. scienceready.com.au The organic layer containing the desired ester is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
The resulting crude product often requires further purification to achieve research-grade standards. The two most common methods for this are recrystallization and column chromatography. numberanalytics.comsapub.org
Recrystallization: This technique involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.
Column Chromatography: This is a highly effective separation technique for purifying organic compounds. researchgate.net The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product. sapub.orgresearchgate.net
For analytical purposes, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to confirm the purity of the final material. rsc.orgnih.gov
Table 3: Comparison of Final Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Can be cost-effective and scalable for large quantities. Good for removing small amounts of impurities. | Requires finding a suitable solvent. Can result in significant product loss in the mother liquor. Not effective if impurities have similar solubility. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). sapub.org | Highly effective for separating complex mixtures and closely related compounds. Yields very high purity material. | Can be time-consuming and requires larger volumes of solvent. May be less economical for very large scales. |
Chemical Reactivity and Mechanistic Studies of 3,5 Dichloro 4 Formylphenyl Acetate
Reactivity of the Formyl Moiety
The aldehyde functional group in 3,5-dichloro-4-formylphenyl acetate (B1210297) is a primary site for a variety of chemical transformations, including condensation reactions, oxidation, reduction, and nucleophilic additions.
Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)
Condensation reactions are fundamental in carbon-carbon bond formation. For 3,5-dichloro-4-formylphenyl acetate, the electrophilic character of the formyl carbon, amplified by the inductive effect of the adjacent chlorine atoms, makes it a suitable substrate for these reactions.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. masterorganicchemistry.comwikipedia.orgwikipedia.org In the case of this compound, it would react with active methylene compounds such as malonic esters or malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition of the carbanion (generated from the active methylene compound) to the formyl group, followed by dehydration to yield an α,β-unsaturated product. masterorganicchemistry.comrsc.org
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgjove.comlibretexts.org This reaction utilizes a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comyoutube.com The reaction of this compound with a Wittig reagent would proceed via a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org
The Aldol (B89426) condensation is a reaction between two carbonyl compounds, one of which must possess an α-hydrogen, to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com In a crossed aldol condensation, this compound, which lacks α-hydrogens, can only act as the electrophilic partner. wikipedia.org It would react with an enolizable aldehyde or ketone in the presence of an acid or base catalyst to form a crossed aldol product. masterorganicchemistry.comwikipedia.org
Table 1: Condensation Reactions of the Formyl Moiety
| Reaction | Reactant(s) | Catalyst | Product Type |
| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | Weak base (e.g., piperidine) | α,β-Unsaturated ester |
| Wittig Reaction | Phosphorus ylide (e.g., Ph3P=CH2) | - | Alkene |
| Aldol Condensation | Enolizable aldehyde/ketone (e.g., acetone) | Acid or Base | β-Hydroxy ketone, then α,β-Unsaturated ketone |
Oxidation Pathways to Carboxylic Acid Derivatives
The formyl group of this compound can be readily oxidized to a carboxylic acid functional group. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed for this transformation. libretexts.org The oxidation with potassium permanganate is often carried out under basic, acidic, or neutral conditions, and typically proceeds until a carboxylic acid is formed. libretexts.org The resulting product would be 3,5-dichloro-4-acetoxybenzoic acid. The reaction mechanism generally involves the hydration of the aldehyde to form a geminal diol, which is then oxidized.
Table 2: Oxidation of the Formyl Moiety
| Oxidizing Agent | Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral | 3,5-Dichloro-4-acetoxybenzoic acid |
| Chromic Acid (H₂CrO₄) | Acidic | 3,5-Dichloro-4-acetoxybenzoic acid |
Reduction Pathways to Alcohol Derivatives
The formyl group can be reduced to a primary alcohol, yielding (3,5-dichloro-4-hydroxymethylphenyl) acetate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will not typically reduce the ester functionality. rsc.orgyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. youtube.com Subsequent protonation of the resulting alkoxide yields the primary alcohol.
Table 3: Reduction of the Formyl Moiety
| Reducing Agent | Reaction Conditions | Product |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol (B145695), methanol) | (3,5-Dichloro-4-hydroxymethylphenyl) acetate |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), followed by aqueous workup | (3,5-Dichloro-4-hydroxymethylphenyl) acetate (potential for ester reduction) |
Nucleophilic Addition Reactions to the Carbonyl Group
The formyl group is susceptible to nucleophilic addition reactions. A classic example is the formation of a cyanohydrin upon treatment with hydrogen cyanide (HCN) in the presence of a catalytic amount of base. youtube.comyoutube.comlibretexts.org The cyanide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which is then protonated to give the cyanohydrin. youtube.comlibretexts.org Another example is the addition of Grignard reagents, which would lead to the formation of a secondary alcohol after an aqueous workup.
Table 4: Nucleophilic Addition to the Formyl Moiety
| Nucleophile | Reagent(s) | Product Type |
| Cyanide Ion | NaCN/HCN or KCN/HCN | Cyanohydrin |
| Grignard Reagent | RMgX (e.g., CH₃MgBr), then H₂O | Secondary Alcohol |
Reactivity of the Acetate Moiety
The acetate group of this compound is an ester and can undergo reactions typical of this functional group, primarily hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Hydrolysis of the acetate ester can occur under either acidic or basic conditions to yield 3,5-dichloro-4-hydroxybenzaldehyde (B186874). Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with an alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester and acetic acid.
Table 5: Reactions of the Acetate Moiety
| Reaction | Reagent(s) | Catalyst | Product |
| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3,5-Dichloro-4-hydroxybenzaldehyde |
| Transesterification | Alcohol (R'OH) | Acid or Base | 3,5-Dichloro-4-formylphenyl R'-ester |
Selective Cleavage and Protective Group Chemistry
The acetate group on the this compound molecule can function as a protecting group for the phenolic hydroxyl group. organic-chemistry.org Protective groups are temporary modifications of a functional group to control its reactivity during a chemical synthesis. organic-chemistry.orgwikipedia.org The strategic use of the acetate allows for reactions to be carried out at other sites of the molecule, namely the aldehyde and the chlorinated ring, without interference from the phenol (B47542).
Common methods for the cleavage of acetate esters include:
Hydrolysis: This can be carried out under acidic or basic conditions. Basic hydrolysis, or saponification, is often accomplished using alkali metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. Acid-catalyzed hydrolysis typically employs strong acids such as hydrochloric acid or sulfuric acid.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetyl group can be exchanged for a different alkoxy group.
Reductive Cleavage: While less common for simple acetates, certain reducing agents can cleave the ester bond.
The choice of cleavage method is critical to avoid unwanted side reactions. For instance, harsh basic conditions could potentially lead to reactions involving the formyl group, such as a Cannizzaro reaction if the aldehyde is non-enolizable. Similarly, strong acidic conditions might affect other acid-sensitive functionalities in more complex derivatives of the molecule.
The utility of the acetate as a protective group lies in its relative stability under conditions required for modifying other parts of the molecule, such as during palladium-catalyzed cross-coupling reactions on the aromatic ring. organic-chemistry.orgwikipedia.org
Reactivity of the Halogenated Aromatic Ring
The two chlorine atoms on the aromatic ring of this compound significantly influence its reactivity, primarily by making the ring electron-deficient. This electronic property is key to its participation in several important classes of reactions.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This process is generally favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are present to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In this compound, the two chlorine atoms and the formyl group are electron-withdrawing, which should, in principle, activate the ring towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate. libretexts.org Subsequently, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org
The regioselectivity of SNAr reactions on substituted aromatic rings is a critical aspect of their study. In molecules with multiple leaving groups, the position of nucleophilic attack is influenced by the electronic and steric environment. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines consistently occurs at the 4-position. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr suggest that substitution of one or both chlorine atoms could be achieved with strong nucleophiles under appropriate conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The halogenated nature of this compound makes it a suitable substrate for such transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.orgnih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com
For this compound, a Suzuki-Miyaura reaction could be envisioned to replace one or both chlorine atoms with an aryl, vinyl, or alkyl group from the corresponding boronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for controlling the extent of substitution. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling:
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org
In the context of this compound, a Sonogashira coupling could be employed to introduce an alkynyl substituent at one or both of the chlorinated positions. The stereochemistry of the starting materials is generally retained in the final product. libretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) complex, Base | Biaryl, Alkyl/Vinyl-substituted arene |
| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | Arylalkyne |
Electrophilic Aromatic Substitution (EAS) under Controlled Conditions
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The aromatic ring in this compound is significantly deactivated towards EAS due to the electron-withdrawing nature of the chlorine atoms and the formyl group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation typically require forcing conditions and may not proceed readily. byjus.comlumenlearning.com
However, under carefully controlled conditions, it might be possible to introduce another substituent onto the ring. The directing effects of the existing substituents would play a crucial role in determining the position of the incoming electrophile. The formyl group and the chlorine atoms are meta-directing. Therefore, any potential EAS reaction would be expected to occur at the position meta to these groups.
Understanding the detailed mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, can provide valuable insights into the rate-determining step of a reaction.
Spectroscopic techniques are also indispensable tools. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize reaction intermediates. In the study of palladium-catalyzed reactions, NMR has been used to observe the formation of active catalytic species. beilstein-journals.org Other spectroscopic methods, such as Infrared (IR) and UV-Visible spectroscopy, can be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
For SNAr reactions, NMR experiments have been employed to investigate whether the reaction proceeds through a stepwise or a concerted mechanism. masterorganicchemistry.com In the context of palladium-catalyzed cross-coupling reactions, mechanistic studies help in understanding the roles of ligands, bases, and solvents in the catalytic cycle. libretexts.org
Role As a Key Intermediate and Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The aldehyde functionality of 3,5-Dichloro-4-formylphenyl acetate (B1210297) is a powerful tool for constructing these ring systems.
The aldehyde group of 3,5-Dichloro-4-formylphenyl acetate is a key ingredient for building pyridine (B92270) rings through multicomponent reactions. One common strategy is a modified Hantzsch-type synthesis or a related one-pot condensation. In such a reaction, an aldehyde, a β-ketoester or other active methylene (B1212753) compound, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate are combined to construct the dihydropyridine (B1217469) core, which can then be oxidized to the aromatic pyridine.
For instance, this compound can be reacted with ethyl acetoacetate (B1235776) and ammonium acetate. The initial product would be a dihydropyridine, which upon oxidation yields a highly substituted pyridine ring bearing the 3,5-dichloro-4-acetoxyphenyl group. Subsequent hydrolysis of the acetate ester would provide the corresponding phenolic pyridine derivative. Such multi-component approaches are highly valued for their efficiency in generating molecular complexity from simple starting materials. ias.ac.in
A general three-component reaction to form a highly substituted pyridine derivative is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| This compound | Malononitrile (B47326) | Thiol | Nanocrystalline MgO, Ethanol (B145695), Reflux | 2-Amino-4-(3,5-dichloro-4-acetoxyphenyl)-3,5-dicyano-6-sulfanylpyridine |
This table represents a generalized synthetic route. Actual yields and conditions would require specific experimental optimization.
The synthesis of thiazolidinedione derivatives often involves the Knoevenagel condensation between an aldehyde and the thiazolidine-2,4-dione core. The active methylene group at the C-5 position of thiazolidine-2,4-dione readily condenses with aldehydes, catalyzed by a weak base such as piperidine (B6355638) or an ammonium salt, to form a benzylidene-thiazolidinedione product.
In this context, this compound can serve as the aldehyde component. The reaction would yield a (Z)-5-((3,5-dichloro-4-acetoxyphenyl)methylene)thiazolidine-2,4-dione. The presence of the acetate protecting group is crucial here, as a free hydroxyl group could complicate the reaction or lead to unwanted side products under the basic conditions. These resulting thiazolidinedione derivatives are of interest in medicinal chemistry.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Thiazolidine-2,4-dione | Piperidine | Ethanol | (Z)-5-((3,5-dichloro-4-acetoxyphenyl)methylene)thiazolidine-2,4-dione |
This table illustrates a typical Knoevenagel condensation for the synthesis of thiazolidinedione derivatives.
The synthesis of quinoline (B57606) rings can be achieved through various methods, including the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While this compound itself is not a direct precursor in the classical Friedländer synthesis, its aldehyde group can be utilized in related strategies. For example, it can be condensed with an aniline (B41778) derivative bearing an α-methyl ketone group in the presence of a base to construct the quinoline core.
Similarly, in indole (B1671886) synthesis, while not a direct participant in the common Fischer or Reissert methods, the aldehyde functionality can be used to build precursors for cyclization. For example, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) can introduce a vinyl group, which can then be part of a subsequent cyclization strategy to form the indole ring. The versatility of the aldehyde group allows for its incorporation into various synthetic routes leading to these important heterocyclic systems. nih.govorganic-chemistry.orgorgsyn.org
Application in Supramolecular Chemistry and Advanced Materials
The rigid structure and defined functional groups of this compound and its deprotected form make them attractive building blocks for the construction of larger, organized molecular assemblies and functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. They are typically synthesized through the condensation of multitopic building blocks (monomers). Aldehyde-functionalized molecules are common monomers in COF synthesis, often reacting with amine-containing linkers to form highly stable imine-linked frameworks. ossila.com
While this compound itself is a monotopic aldehyde, its derivatives, such as a triphenylbenzene core functionalized with three units of this molecule, could be used as a C3-symmetric monomer. Reaction with a C2-symmetric diamine linker would lead to the formation of a 2D hexagonal COF. unt.edu The chlorine and hydroxyl (after deprotection) functionalities would be periodically decorating the pore walls of the resulting COF, offering sites for post-synthetic modification or for tuning the material's properties, such as its affinity for specific guest molecules like CO2. ossila.com
| Monomer A (Example) | Monomer B (Example) | Linkage Formed | Resulting Structure |
| 1,3,5-Tris(3,5-dichloro-4-formylphenyl)benzene | Benzidine | Imine | 2D Covalent Organic Framework |
This table provides a hypothetical example of how a derivative of the title compound could be used in COF synthesis.
The deprotected form of the title compound, 3,5-dichloro-4-hydroxybenzaldehyde (B186874), is an excellent precursor for the synthesis of Schiff base ligands. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting compound, containing an imine (C=N) group, can act as a chelating agent, binding to metal ions.
The reaction of 3,5-dichloro-4-hydroxybenzaldehyde with various primary amines (e.g., ethanolamine, ethylenediamine) yields multidentate ligands. The phenolic oxygen and the imine nitrogen can coordinate to a metal center, forming stable metal complexes. The chlorine substituents can modulate the electronic properties of the ligand and the resulting complex, influencing its catalytic activity, stability, or spectroscopic properties. The use of the acetylated form, this compound, would require a deprotection step prior to or during the complexation, depending on the reaction conditions.
Strategic Intermediate in the Assembly of Complex Organic Scaffolds
Substituted benzaldehydes are versatile intermediates in organic synthesis due to the reactivity of the aldehyde functional group and the potential for diverse substitution patterns on the aromatic ring. The presence of chloro- and acetate- groups on the phenyl ring of this compound would offer unique electronic and steric properties that can be exploited in the strategic assembly of complex molecules.
Synthesis of Bridged Bicyclic and Polycyclic Aromatic Compounds
The synthesis of bridged bicyclic and polycyclic aromatic compounds often involves intramolecular cyclization reactions where a suitably functionalized aromatic core is a key precursor. While direct examples involving this compound are not prevalent, the general strategy often employs functionalized benzaldehydes. For instance, intramolecular C–H bond insertion reactions of carbenes or nitrenes, generated from precursors derived from aldehydes, can lead to the formation of bridged systems. The aldehyde group can be converted into a diazo compound or other carbene precursors, which can then undergo intramolecular reactions with C-H bonds on the same or adjacent rings to form the bridged structure.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) can also be envisioned using precursors derived from this compound. One established method involves the Diels-Alder reaction between a diene and a dienophile, followed by aromatization. In this context, the vinyl derivative of the parent benzaldehyde (B42025) could act as a diene or dienophile. Furthermore, modern synthetic methods, such as transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones, offer pathways to fused and bridged rings where a substituted benzaldehyde could be a starting point for the synthesis of the required cyclic ketone.
Table 1: Representative Synthetic Strategies for Bridged and Polycyclic Compounds Amenable to Substituted Benzaldehydes
| Synthetic Strategy | Description | Potential Role of Substituted Benzaldehyde |
| Intramolecular C-H Insertion | Generation of a carbene or nitrene that inserts into a C-H bond to form a new ring. | Precursor for the carbene/nitrene generating group. |
| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring, often followed by aromatization. | Can be converted to a diene or dienophile component. |
| "Cut-and-Sew" Reactions | Transition-metal-catalyzed cleavage and formation of C-C bonds in cyclic ketones. | Starting material for the synthesis of the requisite cyclic ketone. |
Incorporation into Macrocyclic Structures
Macrocyclization reactions are crucial for the synthesis of many natural products and functional materials. The formation of large rings is often challenging due to unfavorable entropic factors. However, strategies such as high-dilution conditions, template-assisted synthesis, and the use of pre-organized linear precursors can facilitate macrocyclization.
A substituted benzaldehyde like this compound could be a key component in the synthesis of macrocycles. The aldehyde functionality can participate in various ring-closing reactions, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, or reductive aminations, to form the macrocyclic ring. The dichlorophenyl moiety could serve as a rigid scaffold to pre-organize the linear precursor, thus favoring the intramolecular cyclization over intermolecular polymerization. The electronic properties of the chloro-substituents could also influence the reactivity of the aldehyde group.
Table 2: Common Macrocyclization Reactions Involving Aldehydes
| Reaction | Description |
| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene. |
| Horner-Wadsworth-Emmons | Reaction of an aldehyde with a phosphonate carbanion to form an alkene, usually with high E-selectivity. |
| Reductive Amination | Reaction of an aldehyde with an amine to form an imine, which is then reduced to an amine. |
| Aldol (B89426) Condensation | Intramolecular reaction between two carbonyl groups (one being an aldehyde) to form a β-hydroxy carbonyl compound, which can then dehydrate. |
Development of Stereoselective Syntheses Utilizing the Compound as a Chiral Auxiliary Precursor
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While this compound itself is not chiral, it could serve as a precursor for the synthesis of a chiral auxiliary.
The aldehyde group can be reacted with a chiral amine or alcohol to form a chiral imine or acetal. This new chiral entity could then be used to direct subsequent reactions, such as additions to the imine double bond or reactions at a prochiral center elsewhere in the molecule. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and potentially recycled. The substituents on the phenyl ring could play a role in the steric and electronic environment of the reactive center, thereby influencing the degree of stereoselectivity. For instance, the bulky chlorine atoms could provide significant steric hindrance, leading to high diastereoselectivity in certain reactions.
The development of new chiral auxiliaries is an active area of research in asymmetric synthesis. The modification of readily available starting materials like substituted benzaldehydes provides a straightforward approach to novel auxiliaries with potentially unique and useful properties for controlling stereochemistry.
Table 3: Potential Chiral Auxiliaries Derived from Substituted Benzaldehydes
| Chiral Auxiliary Type | Formation from Benzaldehyde |
| Chiral Imine | Reaction with a chiral primary amine. |
| Chiral Oxazolidine | Condensation with a chiral β-amino alcohol. |
| Chiral Acetal/Ketal | Reaction with a chiral diol. |
Derivatization Strategies and Analogue Design in Academic Research
Systematic Modification of the Formyl Group for Novel Functionalities
The aldehyde functional group is a highly versatile handle for chemical synthesis, readily undergoing reactions with various nucleophiles to introduce new functionalities.
The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack by nitrogen-containing compounds. This reactivity is the basis for forming a variety of C=N double-bonded derivatives.
Imines (Schiff Bases): The reaction of the formyl group with primary amines, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. This condensation reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general mechanism involves the formation of a carbinolamine intermediate which then eliminates water to form the imine researchgate.netredalyc.org.
Oximes and Hydrazones: Similarly, the compound can react with hydroxylamine (B1172632) or hydrazine and its derivatives to yield oximes and hydrazones, respectively. These reactions are also condensation processes where water is eliminated nih.govshef.ac.uk. Due to the α-effect, alkoxyamines and hydrazines are highly nucleophilic, making these reactions efficient for creating stable, conjugated systems nih.gov. The stability of these linkages, however, can be reversible, and they may undergo hydrolysis in aqueous media nih.gov.
Table 1: Potential Nitrogenous Derivatives from the Formyl Group
| Reactant | Derivative Class | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 3,5-Dichloro-4-( (R-ylimino)methyl)phenyl acetate (B1210297) |
| Hydroxylamine (NH₂OH) | Oxime | 3,5-Dichloro-4-( (hydroxyimino)methyl)phenyl acetate |
| Hydrazine (NH₂NH₂) | Hydrazone | 3,5-Dichloro-4-(hydrazonomethyl)phenyl acetate |
The oxidation state of the formyl group can be readily increased to produce carboxylic acid and its derivatives, significantly altering the electronic and steric properties of the molecule.
Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 3,5-dichloro-4-acetoxybenzoic acid.
Ester Derivatives: Once the carboxylic acid is formed, it can be converted into a variety of esters through Fischer esterification (reaction with an alcohol under acidic conditions) or by first converting the acid to an acyl chloride followed by reaction with an alcohol.
Amide Derivatives: The carboxylic acid can also be transformed into amides. This is typically achieved by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine fishersci.itnih.gov. Modern methods also utilize phosphonium (B103445) salt reagents to facilitate amide bond formation with high yields nih.govresearchgate.net.
The formyl group serves as a starting point for building more complex carbon skeletons attached to the phenyl ring.
Knoevenagel Condensation: The reaction of the aldehyde with compounds containing active methylene (B1212753) groups (CH-acids), such as malononitrile (B47326) or dimethylmalonate, in the presence of a weak base, leads to the formation of a new carbon-carbon double bond encyclopedia.pub. This introduces a vinyl linkage with electron-withdrawing groups.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. Reaction with a phosphorus ylide (a Wittig reagent) can introduce a variety of substituted vinyl groups, replacing the C=O bond with a C=C bond.
Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group), yielding 3,5-dichloro-4-(hydroxymethyl)phenyl acetate, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized, for example, by conversion to an alkyl halide.
Strategic Manipulation of the Acetate Moiety
The acetate group provides another site for modification, primarily through cleavage to reveal a reactive phenolic hydroxyl group.
The acetate ester can be considered a protecting group for the phenolic hydroxyl. Its removal and subsequent derivatization open up numerous synthetic possibilities.
Hydrolysis to Phenol (B47542): The primary transformation of the acetate group is its hydrolysis under acidic or basic conditions to yield the free phenol, 3,5-dichloro-4-hydroxybenzaldehyde (B186874) sigmaaldrich.comnih.gov.
Transesterification: The acetate can be converted to other esters by transesterification, which involves heating the acetate with a different alcohol in the presence of an acid or base catalyst, though hydrolysis-re-acylation is often more synthetically practical.
Ether Formation: Once the phenolic hydroxyl group is unmasked, it can be converted into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether linkage (Ar-O-R). Reductive etherification of the related 4-hydroxybenzaldehydes has also been demonstrated using various catalysts osti.gov.
The product of acetate cleavage, 3,5-dichloro-4-hydroxybenzaldehyde, is a valuable intermediate for further analogue design google.com. The phenolic hydroxyl group can participate in a range of reactions beyond simple etherification or esterification, allowing for the attachment of more complex moieties. This intermediate is structurally related to other important compounds like 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is known for its antioxidant properties, suggesting that derivatives of the dichlorinated analogue could be of scientific interest nih.gov.
Table 2: Potential Derivatives from Acetate Moiety Manipulation
| Reaction Type | Intermediate/Product | Reagents |
|---|---|---|
| Hydrolysis | 3,5-Dichloro-4-hydroxybenzaldehyde | H⁺/H₂O or OH⁻/H₂O |
| Re-esterification | 3,5-Dichloro-4-formylphenyl R-carboxylate | R-COCl, Pyridine (B92270) |
Aromatic Ring Functionalization and Substitution Pattern Variations
Introduction of Ortho, Meta, and Para Substituents (e.g., trifluoromethanesulfonate)
The introduction of substituents at the ortho, meta, and para positions relative to the existing functional groups on the 3,5-Dichloro-4-formylphenyl acetate ring can be achieved through various synthetic strategies. The choice of reaction conditions and reagents is critical in controlling the regioselectivity of these transformations.
One key strategy involves the use of trifluoromethanesulfonate (B1224126) (triflate) groups. Aryl triflates are excellent leaving groups in nucleophilic aromatic substitution and are valuable precursors for cross-coupling reactions. The conversion of a hydroxyl group to a triflate, for instance, can activate a specific position on the aromatic ring for subsequent functionalization. While this compound does not possess a hydroxyl group, analogous phenolic precursors could be readily converted to their corresponding triflates. The triflate anion itself can also act as a nucleophile under certain conditions, participating in substitution reactions. nih.gov
The directing effects of the substituents on the parent molecule are crucial in predicting the outcome of electrophilic aromatic substitution reactions. The table below summarizes the directing effects of the functional groups present in this compound.
| Functional Group | Position on Ring | Directing Effect |
| Acetate (-OAc) | 1 | Ortho, Para |
| Formyl (-CHO) | 4 | Meta |
| Chlorine (-Cl) | 3, 5 | Ortho, Para |
Given the substitution pattern of this compound, the positions ortho and para to the acetate and chlorine groups are already occupied. The positions meta to the formyl group are also substituted with chlorine. This steric hindrance and electronic environment suggest that direct electrophilic aromatic substitution on the parent molecule would be challenging. Therefore, derivatization would likely proceed through functionalization of the existing groups or through C-H activation strategies that can overcome these limitations.
For instance, the formyl group can be converted to other functionalities, or the acetate can be hydrolyzed to a phenol, which can then be transformed into a triflate for further reactions. The use of advanced catalytic systems can enable C-H functionalization at the remaining open positions on the aromatic ring. nih.govnih.govwikipedia.org
Design of Extended π-Systems through Aromatic Coupling
The development of extended π-systems is a significant area of research, with applications in materials science, particularly for organic electronics. Starting from this compound, or its derivatives, extended π-conjugated systems can be constructed using various aromatic coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds between aromatic rings. acs.org To utilize this chemistry, the this compound scaffold would first need to be functionalized with a suitable group for coupling, such as a boronic acid or a halide at a reactive position.
For example, if a bromo or iodo substituent were introduced onto the aromatic ring, it could serve as a handle for a Suzuki coupling reaction with an arylboronic acid, leading to the formation of a biaryl system. The formyl group on the parent molecule can also be a participant in coupling reactions, or it can be used to modulate the electronic properties of the resulting extended π-system.
The following table outlines some common aromatic coupling reactions that could be employed in the design of extended π-systems from derivatives of this compound.
| Coupling Reaction | Reactants | Catalyst | Resulting Linkage |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium | Aryl-Aryl |
| Heck | Aryl Halide + Alkene | Palladium | Aryl-Alkene |
| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium/Copper | Aryl-Alkyne |
| Stille | Aryl Halide + Organostannane | Palladium | Aryl-Aryl |
These reactions would allow for the systematic extension of the π-system, enabling the synthesis of a library of compounds with tailored electronic and photophysical properties.
Structure-Property Relationship (SPR) Studies for Chemical Design
Structure-Property Relationship (SPR) studies are fundamental to the rational design of new chemical entities with desired functionalities. researchgate.net By systematically modifying the structure of a lead compound, such as this compound, and evaluating the impact of these modifications on its properties, researchers can develop a deeper understanding of the molecular features that govern its behavior.
Systematic derivatization, as discussed in the previous sections, allows for the exploration of how changes in the substitution pattern affect various properties. For example, replacing the chlorine atoms with other halogens or with electron-donating groups would significantly alter the electronic properties of the ring. Similarly, extending the π-system through aromatic coupling would impact the molecule's absorption and emission of light.
The data gathered from these systematic modifications can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the properties of novel, unsynthesized analogues, thereby guiding the design of new compounds with optimized characteristics for specific applications, such as in medicinal chemistry or materials science.
Enzymatic Transformations and Biocatalytic Applications Focus on Chemical Processes
Biocatalytic Routes for the Synthesis and Derivatization of 3,5-Dichloro-4-formylphenyl Acetate (B1210297)
Biocatalysis provides elegant and efficient pathways for the synthesis and modification of complex molecules like 3,5-Dichloro-4-formylphenyl acetate. These methods can offer superior control over stereochemistry and regioselectivity compared to traditional chemical synthesis.
Chemoenzymatic Approaches to Chiral Analogs
While direct chemoenzymatic synthesis of chiral analogs of this compound is not extensively documented, the principles can be inferred from the biocatalytic transformation of similar aromatic aldehydes and ketones. A common strategy involves the enzymatic reduction of a carbonyl group to a chiral alcohol, which can then be chemically modified.
For instance, the biotransformation of various benzaldehyde (B42025) derivatives into chiral (R)-phenylacetylcarbinols has been successfully achieved using extracts from filamentous fungi such as Rhizopus javanicus and Fusarium sp. nih.gov This process, which involves the ligation of a C2 unit from pyruvate (B1213749) to the aldehyde, demonstrates the potential for creating chiral centers adjacent to the aromatic ring. A similar approach could theoretically be applied to 3,5-dichloro-4-hydroxybenzaldehyde (B186874), a precursor to the target compound, to generate a chiral diol that could be subsequently acetylated.
Another well-established chemoenzymatic method is the lipase-catalyzed kinetic resolution of racemic alcohols. researchgate.net In this approach, a racemic alcohol, which could be derived from the chemical reduction of this compound, is subjected to enzymatic acylation. The lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For example, lipases from Pseudomonas cepacia have been effectively used in the resolution of various chiral alcohol intermediates in pharmaceutical synthesis. researchgate.net
Table 1: Examples of Chemoenzymatic Synthesis of Chiral Aromatic Compounds
| Enzyme Source | Substrate | Transformation | Product Enantiomeric Excess (ee) | Reference |
| Rhizopus javanicus | Benzaldehyde | Phenylacetylcarbinol formation | 90-93% (R) | nih.gov |
| Fusarium sp. | Benzaldehyde | Phenylacetylcarbinol formation | 90-93% (R) | nih.gov |
| Pseudomonas cepacia Lipase | Racemic alcohol intermediate for Ivabradine | Kinetic resolution via hydrolysis | up to 96:4 e.r. | researchgate.net |
Enzymatic Ester Hydrolysis or Synthesis of Acetate Derivatives
The synthesis of this compound from its precursor, 3,5-dichloro-4-hydroxybenzaldehyde, can be achieved through lipase-catalyzed acylation. Lipases are versatile enzymes that can catalyze esterification reactions, often with high regioselectivity. documentsdelivered.com For instance, immobilized Candida antarctica lipase (Novozym® 435) has been used to catalyze the acetylation of phenolic compounds like trans-3,5,4'-trihydroxystilbene. nih.gov This process typically utilizes a mild acyl donor, such as vinyl acetate, in an organic solvent. The enzyme's ability to function in non-aqueous media is a significant advantage for such transformations. nih.gov
Conversely, the hydrolysis of the acetate group from this compound can be catalyzed by esterases. These enzymes are ubiquitous and can cleave ester bonds to yield the corresponding alcohol and carboxylic acid. thieme-connect.de The rate and selectivity of this hydrolysis can be influenced by the substitution pattern on the phenyl ring. nih.gov
Studies on Enzymatic Degradation Pathways of Structurally Related Halogenated Aromatic Compounds
The environmental fate of halogenated aromatic compounds is a significant area of research, with a focus on microbial degradation pathways. While the specific degradation of this compound is not detailed in the literature, the degradation of structurally similar compounds provides valuable insights.
Investigation of Dioxygenase-Mediated Transformations
Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a cis-dihydrodiol. This step is crucial for destabilizing the aromatic system and facilitating subsequent ring cleavage.
For example, toluene (B28343) dioxygenase from Pseudomonas putida F1 has been shown to hydroxylate 2,5-dichlorophenol (B122974) to the corresponding catechol. nih.gov Similarly, a dioxygenase from Pseudomonas cepacia CSV90, designated as 3,5-dichlorocatechol (B76880) 1,2-dioxygenase, has been purified and shown to catalyze the intradiol cleavage of 3,5-dichlorocatechol, a likely intermediate in the degradation of 2,4-dichlorophenoxyacetic acid. nih.gov This enzyme exhibits high specificity for the chlorinated catechol. nih.gov It is plausible that this compound, after initial hydrolysis to 3,5-dichloro-4-hydroxybenzaldehyde, could be transformed by a similar dioxygenase, leading to ring cleavage and further degradation.
Table 2: Examples of Dioxygenase Activity on Halogenated Aromatic Compounds
| Enzyme | Source Organism | Substrate | Product | Reference |
| Toluene Dioxygenase | Pseudomonas putida F1 | 2,5-Dichlorophenol | Dichlorinated catechol | nih.gov |
| 3,5-Dichlorocatechol 1,2-Dioxygenase | Pseudomonas cepacia CSV90 | 3,5-Dichlorocatechol | Intradiol cleavage product | nih.gov |
Characterization of Hydrolases Involved in Acetate Cleavage
The initial step in the degradation of this compound would likely involve the cleavage of the ester bond by a hydrolase. Esterases, a class of hydrolases, are responsible for the hydrolysis of esters. The substrate specificity of these enzymes can vary significantly. For instance, acetylcholinesterase has been studied for its ability to hydrolyze a range of substituted phenyl acetates, with the reaction rate being dependent on the nature of the substituents on the phenyl ring. nih.gov
While specific hydrolases for this compound have not been characterized, studies on the hydrolysis of other aryl esters, such as p-nitrophenyl acetate, provide a model for this transformation. The hydrolysis of such esters is a common assay for esterase activity and has been used in the directed evolution of these enzymes for improved performance. nih.gov
Enzyme Engineering and Directed Evolution for Specific Chemical Transformations
The natural repertoire of enzymes may not always be optimal for industrial applications or the transformation of novel, synthetic compounds. Enzyme engineering and directed evolution are powerful tools to tailor enzymes with desired properties, such as enhanced activity, stability, and altered substrate specificity.
Directed evolution has been successfully applied to esterases to improve their thermostability and activity without compromising their catalytic efficiency at lower temperatures. nih.gov For example, an esterase from Pseudomonas fluorescens was evolved to enhance its ability to hydrolyze a sterically hindered 3-hydroxy ester, a key building block in the synthesis of epothilones. nih.gov This demonstrates the potential to develop esterases that can efficiently hydrolyze challenging substrates like this compound.
Similarly, dioxygenases have been engineered to enhance their degradation capabilities for environmental pollutants, including chlorinated aromatic compounds. nih.govnih.gov Techniques such as DNA shuffling and subunit exchange have been used to create hybrid enzymes with novel or enhanced activities towards compounds like polychlorinated biphenyls (PCBs). nih.govnih.gov These approaches could be employed to develop dioxygenases specifically tailored for the efficient degradation of 3,5-dichloro-substituted aromatic compounds. The principles of directed evolution, pioneered by Frances H. Arnold, allow for the laboratory evolution of enzymes to catalyze new-to-nature reactions, opening up possibilities for the transformation of a wide range of synthetic chemicals. youtube.com
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,5-Dichloro-4-formylphenyl acetate (B1210297), both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dichloro-4-formylphenyl acetate is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring.
Aromatic Protons (Ar-H): The two equivalent protons on the benzene (B151609) ring are expected to produce a singlet in the aromatic region, estimated to be around δ 7.8-8.0 ppm. Their chemical shift is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the formyl group.
Acetate Methyl Protons (-COCH₃): A singlet appearing upfield, typically around δ 2.3-2.4 ppm. This signal corresponds to the three protons of the methyl group in the acetate moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure.
Carbonyl Carbons: Two distinct signals are expected for the aldehyde (C=O) and ester (C=O) carbonyl carbons, typically appearing in the δ 185-195 ppm and δ 165-170 ppm regions, respectively.
Aromatic Carbons: Signals for the carbon atoms of the benzene ring would appear in the δ 120-155 ppm range. The exact shifts are determined by the attached substituents (chlorine, formyl, and acetate groups).
Methyl Carbon: The carbon of the acetate methyl group is expected to show a signal in the upfield region, typically around δ 20-22 ppm. rsc.org
Expected ¹H and ¹³C NMR Data
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| ¹H | Aromatic (Ar-H) | 7.8 - 8.0 | Singlet (s) |
| ¹H | Acetate Methyl (-CH₃) | 2.3 - 2.4 | Singlet (s) |
| ¹³C | Aldehyde Carbonyl (C=O) | 185 - 195 | - |
| ¹³C | Ester Carbonyl (C=O) | 165 - 170 | - |
| ¹³C | Aromatic (C-Cl, C-CHO, C-O) | 120 - 155 | - |
| ¹³C | Acetate Methyl (-CH₃) | 20 - 22 | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. bris.ac.uk For this compound (C₉H₆Cl₂O₃), the calculated exact mass of the molecular ion [M]⁺ is 231.9694 g/mol . HRMS analysis would aim to detect this ion, confirming the molecular formula.
The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, which serves as a clear indicator of a dichloro-substituted compound.
Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragment ions. libretexts.org The fragmentation pattern can help confirm the connectivity of the molecule. Common fragmentation pathways for this compound would include:
Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester bond, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42.01 Da), resulting in a 3,5-dichloro-4-hydroxybenzaldehyde (B186874) cation.
Formation of an acylium ion: The peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.0184 is expected to be a prominent base peak in the spectrum, which is characteristic of acetate esters. chemicalbook.com
Loss of the formyl group: Cleavage of the formyl radical (•CHO, 29.00 Da) can also occur.
Expected HRMS Fragmentation Data
| m/z (Calculated) | Ion Formula | Description |
|---|---|---|
| 231.9694 | [C₉H₆Cl₂O₃]⁺ | Molecular Ion [M]⁺ |
| 189.9588 | [C₇H₃Cl₂O₂]⁺ | Loss of ketene (CH₂CO) from [M]⁺ |
| 43.0184 | [C₂H₃O]⁺ | Acetylium ion (Base Peak) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Based on analogous structures like 4-acetoxybenzaldehyde, the following peaks are anticipated nist.govresearchgate.net:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹.
Ester C=O Stretch: A strong, sharp absorption band, typically at a higher frequency than the aldehyde, around 1760-1770 cm⁻¹.
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
Ester C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region.
C-Cl Stretch: Bands in the fingerprint region, typically below 850 cm⁻¹, indicating the presence of chloro-aromatic substitution.
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. It would be particularly useful for observing the symmetric vibrations of the substituted benzene ring and the C-Cl bonds, which may be weak in the IR spectrum. nih.gov
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1700 - 1715 | Strong |
| Ester C=O | Stretch | 1760 - 1770 | Strong |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-Cl | Stretch | < 850 | Medium-Strong |
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the compound from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile compounds like this compound. A typical analysis would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector set to an appropriate wavelength would detect the compound as it elutes, and the peak area would be proportional to its concentration. A purity assessment would show a single major peak with minimal impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the compound's polarity and molecular weight, derivatization might be necessary to improve its volatility for GC analysis. nih.gov However, direct injection may also be possible. The retention time from the GC provides a measure of the compound's identity, while the coupled mass spectrometer confirms its molecular weight and fragmentation pattern, providing unambiguous identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique that separates the compound using HPLC and then directly analyzes it with a mass spectrometer. This avoids the need for derivatization and is ideal for monitoring the progress of a reaction by analyzing small aliquots of the reaction mixture over time to track the consumption of reactants and the formation of the product.
X-ray Crystallography for Definitive Solid-State Structure Determination of the Compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline form. To perform this analysis, a high-quality single crystal of this compound must first be grown.
Once a suitable crystal is obtained and exposed to an X-ray beam, the diffraction pattern is collected and analyzed. This analysis yields a precise electron density map of the molecule, from which the positions of all atoms can be determined. The resulting data provides unambiguous proof of the compound's constitution and conformation in the solid state. Structural data from related chlorinated aromatic compounds show the planarity of the benzene ring and provide expected bond lengths and angles. nih.govresearchgate.net
Information Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-Cl). |
| Bond Angles | Angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles | Dihedral angles describing the conformation and orientation of substituents. |
| Crystal System & Space Group | Describes the symmetry and repeating unit cell of the crystal lattice. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding or π-stacking that dictate crystal packing. |
The crystal structure of derivatives, such as those formed during subsequent synthetic steps, can also be determined to understand how structural modifications influence the solid-state properties of the molecular scaffold. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic landscape of a molecule. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic distribution, which are fundamental to understanding a molecule's reactivity.
For 3,5-dichloro-4-formylphenyl acetate (B1210297), DFT calculations, such as with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)), would be a common approach to optimize its geometry and calculate electronic properties. Such calculations on para-substituted phenyl acetates and benzaldehydes have demonstrated good correlation with experimental findings. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis of Reactive Sites
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and spatial distributions of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.
For 3,5-dichloro-4-formylphenyl acetate, the HOMO is expected to be located primarily on the phenyl ring and the oxygen atom of the acetate group, which are electron-rich regions. The LUMO, conversely, is likely centered on the electron-deficient formyl group, particularly the carbonyl carbon. Theoretical studies on substituted benzaldehydes have shown that the aldehyde group is a key reactive site. nih.govresearchgate.net The presence of electron-withdrawing chlorine atoms would further lower the energy of the LUMO, enhancing the electrophilicity of the formyl carbon and the aromatic ring.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For analogous aromatic esters, the HOMO-LUMO gap is a key parameter in evaluating their stability. nih.gov
A hypothetical FMO analysis for this compound is summarized in the table below, based on general principles and data from related compounds.
| Molecular Orbital | Predicted Location of Highest Density | Predicted Energy (Arbitrary Units) | Implication for Reactivity |
| HOMO | Phenyl ring, Acetate oxygen | -8.5 eV | Site for electrophilic attack |
| LUMO | Formyl group (C=O) | -2.0 eV | Site for nucleophilic attack |
| HOMO-LUMO Gap | N/A | 6.5 eV | High kinetic stability |
Transition State Modeling and Reaction Pathway Elucidation
Transition state theory allows for the computational modeling of the high-energy structures that molecules pass through during a chemical reaction. By calculating the energy of these transition states, chemists can predict reaction rates and elucidate reaction mechanisms. pku.edu.cnontosight.ai
For this compound, transition state modeling could be applied to various potential reactions, such as nucleophilic addition to the formyl group or hydrolysis of the ester. For instance, in an aminolysis reaction of a phenyl acetate, DFT studies can model the transition state to understand the effect of substituents on the reaction mechanism. researchgate.net In the case of our target molecule, the chlorine substituents would influence the stability of any charged intermediates and transition states. Modeling these pathways would provide valuable data on the feasibility and kinetics of its reactions. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.comrsc.org
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its preferred conformations. The molecule possesses rotational freedom around the C-O bonds of the ester group and the C-C bond connecting the formyl group to the ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. acs.orgresearchgate.net
Furthermore, these simulations can predict how molecules of this compound would interact with each other and with solvent molecules. This is crucial for understanding its solubility, aggregation behavior, and how it might interact with other molecules in a mixture. Studies on other aromatic esters have successfully used MD to investigate their self-assembly and interaction with surfaces. mdpi.comrsc.org
Chemoinformatics and Computational Screening for Novel Derivatives and Reaction Conditions
Chemoinformatics employs computational methods to analyze chemical data, enabling the screening of virtual libraries of compounds for desired properties. This approach can accelerate the discovery of novel derivatives with enhanced or specific functionalities. researchgate.net
Starting with the this compound scaffold, chemoinformatic tools could be used to design and screen a virtual library of derivatives. By systematically modifying the substituents, it's possible to predict how these changes would affect properties like reactivity, solubility, or biological activity. For example, computational screening could identify derivatives with a more favorable HOMO-LUMO gap for a specific application or predict the regioselectivity of further substitutions on the aromatic ring. pku.edu.cn
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design
Recent advancements in machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by enabling the computer-aided design of synthetic routes. researchgate.netnih.govresearchgate.net These tools are trained on vast datasets of known chemical reactions and can propose efficient synthetic pathways for a target molecule. acs.org
The table below illustrates a hypothetical output from such a system for a related class of compounds.
| Retrosynthetic Step | Proposed Precursors | Reaction Type | Confidence Score |
| 1 | 3,5-Dichlorophenol (B58162), Acetic anhydride (B1165640) | Esterification | 0.92 |
| 2 | 3,5-Dichloro-4-hydroxybenzaldehyde (B186874), Acetyl chloride | Esterification | 0.88 |
| 3 | 4-Bromo-3,5-dichlorobenzaldehyde, Sodium acetate | Nucleophilic substitution | 0.75 |
Future Research Directions and Emerging Applications in Chemical Science
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The structure of 3,5-Dichloro-4-formylphenyl acetate (B1210297) is well-suited for integration into automated synthesis and high-throughput experimentation (HTE) platforms. The presence of a reactive aldehyde group and an acetate moiety on a dichlorinated aromatic ring provides multiple points for chemical modification. These features allow for its use as a versatile building block in the automated synthesis of diverse compound libraries.
In such platforms, robotic systems can perform reactions in parallel, enabling the rapid generation and screening of thousands of new molecules. For instance, the aldehyde group of 3,5-Dichloro-4-formylphenyl acetate can undergo a wide array of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce molecular diversity. The acetate group can be hydrolyzed to reveal a phenol (B47542), which can then be subjected to etherification or other modifications.
The dichlorinated core of the molecule provides a stable scaffold that can be further functionalized. High-throughput screening of the resulting compound libraries can then identify molecules with desired properties for various applications, from materials science to medicinal chemistry. The compatibility of this compound with automated workflows can significantly accelerate the discovery of new functional molecules.
Development of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a key focus of modern chemistry, and this compound has the potential to contribute to the creation of novel catalytic systems. The electron-withdrawing nature of the chlorine atoms and the aldehyde group can influence the reactivity of the aromatic ring, making it a candidate for use in various catalytic cycles.
One area of interest is its potential use as a ligand in organometallic catalysis. The oxygen atoms of the aldehyde and acetate groups can coordinate with metal centers, and the electronic properties of the dichlorinated ring can be fine-tuned to modulate the activity and selectivity of the catalyst. For example, catalysts incorporating this molecule could be designed for cross-coupling reactions, which are fundamental transformations in organic synthesis.
Furthermore, the aldehyde group itself can act as a catalytic site in certain organocatalytic reactions. The development of catalysts based on this scaffold could lead to more sustainable chemical transformations by avoiding the use of heavy metals and reducing waste generation. Research in this area would focus on designing and synthesizing new catalysts and evaluating their performance in a range of green chemical reactions.
Exploration in Advanced Functional Materials (e.g., Optoelectronic Materials, Sensors)
The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. The dichlorinated aromatic ring, combined with the polar aldehyde and acetate groups, can give rise to interesting optical and electronic properties.
In the field of optoelectronics, this compound could be used as a building block for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The chlorine atoms can enhance intersystem crossing, which is beneficial for certain types of light-emitting materials. The aldehyde group provides a convenient handle for polymerization or for attaching the molecule to other functional units.
Another potential application is in the development of chemical sensors. The aldehyde group can react selectively with certain analytes, leading to a change in the optical or electronic properties of the material. For example, a sensor incorporating this molecule could be designed to detect specific amines or hydrazines, with the reaction causing a color change or a change in fluorescence. The dichlorinated ring can also participate in non-covalent interactions, such as halogen bonding, which can be exploited for molecular recognition and sensing applications.
Strategic Design for Chemical Probe Development in Mechanistic Biology (without in vivo or clinical data)
Chemical probes are essential tools for studying biological processes at the molecular level. The reactivity of the aldehyde group in this compound makes it an attractive scaffold for the design of new chemical probes to investigate enzyme function and other biological mechanisms.
The aldehyde can act as an electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as lysine (B10760008) or cysteine, in the active site of an enzyme. This allows for the specific and irreversible labeling of target proteins, which can then be used to identify the protein, study its function, or determine its localization within a cell. The dichlorinated ring can be used to tune the reactivity and selectivity of the probe, as well as to introduce other functionalities, such as a fluorescent tag or a biotin (B1667282) handle for purification.
The development of chemical probes based on this molecule would involve the synthesis of a library of derivatives with different reactive groups and reporter tags. These probes would then be screened against various enzymes to identify those with high selectivity for a particular target. Such studies, conducted in vitro, can provide valuable insights into the mechanisms of enzyme catalysis and inhibition without the need for animal or human studies.
Contribution to Fundamental Understanding of Chemical Transformations in Complex Systems
Beyond its specific applications, the study of this compound can contribute to a more fundamental understanding of chemical transformations in complex systems. The interplay of the different functional groups on the aromatic ring—the aldehyde, the acetate, and the two chlorine atoms—creates a rich chemical landscape for investigating reaction mechanisms and intermolecular interactions.
For example, the presence of the electron-withdrawing groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the ring. The study of these reactions can provide insights into the electronic effects that govern chemical reactivity. The molecule can also serve as a model system for studying non-covalent interactions, such as halogen bonding and hydrogen bonding, which play crucial roles in supramolecular chemistry and materials science.
Q & A
Q. What are the recommended safety protocols for handling 3,5-Dichloro-4-formylphenyl acetate in laboratory settings?
- Methodological Answer : Proper handling requires wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps, and store waste in designated containers for halogenated organic compounds. For highly reactive intermediates (e.g., during synthesis), conduct reactions in inert gloveboxes to minimize exposure to moisture or oxygen . Contradictions arise in waste disposal guidelines: some protocols recommend incineration for halogenated organics, while others prioritize neutralization before disposal. Researchers should consult institutional safety committees to align with local regulations.
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC (High-Performance Liquid Chromatography) with a C18 column (methanol/water mobile phase) to assess purity (>98% target peak area).
- NMR (¹H and ¹³C) to confirm functional groups (e.g., acetate at δ 2.1–2.3 ppm, formyl proton at δ 9.8–10.2 ppm).
- HRMS (High-Resolution Mass Spectrometry) for exact mass validation (e.g., [M+H]+ calculated for C₉H₅Cl₂O₃: 254.9594).
Cross-reference with PubChem data (SMILES: O=C(Oc1c(Cl)c(C=O)c(Cl)cc1)OC).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in receptor-binding studies involving this compound derivatives?
- Methodological Answer : Divergent receptor-response data (e.g., agonist vs. antagonist activity) may stem from methodological differences. For example:
- Wet-Lab Approaches : Heterologous expression systems (e.g., Saito et al.’s multi-receptor screening) identify broad-spectrum interactions but lack kinetic resolution .
- Hybrid Models : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to map binding affinities and residence times. Adjust force fields to account for chloro-substituent polarization effects.
- Meta-Analysis : Apply multidimensional scaling to reconcile datasets, as demonstrated by Haddad et al., who resolved non-overlapping clusters by normalizing response thresholds across studies .
Q. What strategies mitigate side reactions during the synthesis of this compound from phenolic precursors?
- Methodological Answer : Key challenges include formyl group oxidation and chloro displacement. Optimize conditions as follows:
- Protection of Reactive Sites : Temporarily silylate the phenolic -OH group (e.g., using TBSCl) before formylation to prevent nucleophilic attack .
- Controlled Acetylation : Use acetic anhydride with DMAP catalysis at 0–5°C to minimize ester hydrolysis.
- In Situ Monitoring : Employ FTIR to track carbonyl stretching (1720–1740 cm⁻¹ for acetate, 1680–1700 cm⁻¹ for formyl). Adjust reaction time dynamically based on real-time spectra.
Data Analysis and Interpretation
Q. How should researchers address discrepancies in toxicity profiles reported for halogenated phenyl acetates?
- Methodological Answer : Conflicting toxicity data (e.g., EPA DSSTox vs. PubChem) often reflect assay variability. Standardize protocols:
- In Vitro : Use HepG2 cells with standardized MTT assays (24–48 hr exposure, 10–100 µM concentration range) .
- In Silico : Apply QSAR models (e.g., TOPKAT) to predict LD₅₀, prioritizing descriptors like LogP (2.8–3.5 for this compound) and electrophilicity index.
- Cross-Validation : Compare results against structurally analogous compounds (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, CAS 3336-41-2) to identify trends in halogen positioning and toxicity .
Application-Oriented Questions
Q. What role does this compound play in designing photoactive agrochemicals?
- Methodological Answer : The formyl group enables conjugation with UV-absorbing chromophores (e.g., benzotriazoles) for light-activated herbicides. Key steps:
- Synthesis : Couple via Schiff base formation (NH₂-benzotriazole + formyl group, catalyzed by p-TsOH).
- Activity Testing : Assess photolytic degradation (λ = 310–350 nm) and herbicidal efficacy on Arabidopsis thaliana.
- Stability Analysis : Use LC-MS to track degradation products, ensuring no persistent chlorinated byproducts form .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅Cl₂O₃ | PubChem |
| Exact Mass | 254.9594 g/mol | PubChem |
| Canonical SMILES | O=C(Oc1c(Cl)c(C=O)c(Cl)cc1)OC | PubChem |
| LogP (Predicted) | 3.2 ± 0.4 | EPA DSSTox |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
